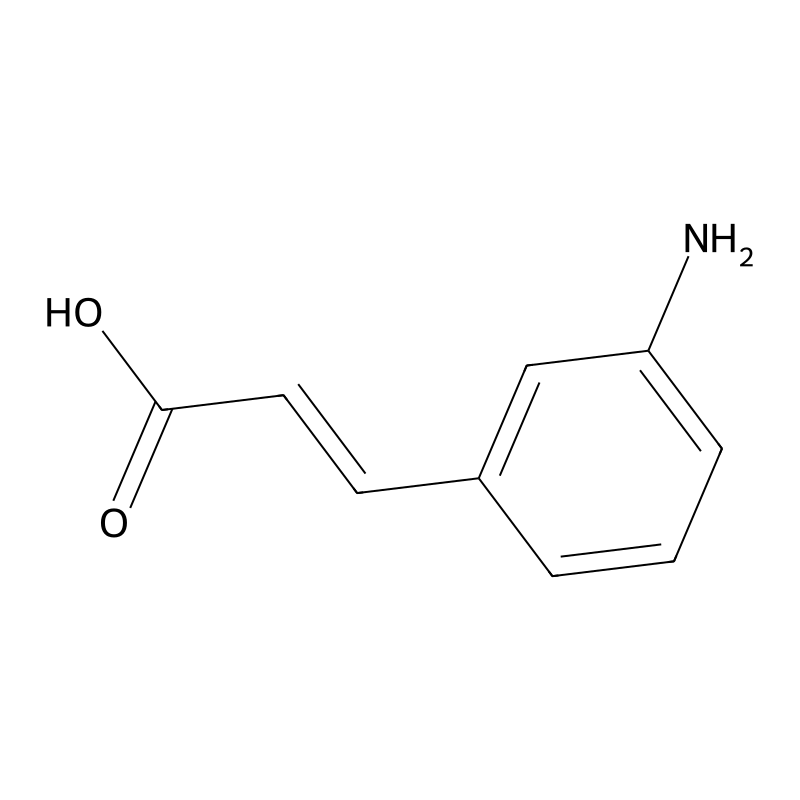(2E)-3-(3-aminophenyl)acrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
- Antibacterial Activity: Studies suggest that (2E)-3-(3-aminophenyl)acrylic acid possesses antibacterial properties against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli []. Further research is needed to understand the mechanism of action and potential for development into novel antibiotics.
Material Science:
- Organic Photovoltaics: Due to its conjugated double bond system, (2E)-3-(3-aminophenyl)acrylic acid has been investigated as a potential component in organic photovoltaic (OPV) devices. These devices can convert light energy into electricity, and this research aims to improve their efficiency and stability [].
Organic Synthesis:
(2E)-3-(3-aminophenyl)acrylic acid is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol. It is classified as an acrylic acid derivative, characterized by the presence of an amino group attached to a phenyl ring. The compound is known for its potential applications in pharmaceuticals and biochemistry, particularly due to its structural features that allow for various interactions with biological molecules.
The chemical behavior of (2E)-3-(3-aminophenyl)acrylic acid is influenced by its functional groups, primarily the amino and carboxylic acid groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.
- Amidation: The amino group can react with acyl chlorides or anhydrides to form amides, potentially leading to derivatives with enhanced biological activity.
- Condensation Reactions: The compound can participate in Michael addition reactions due to its α,β-unsaturated carbonyl system, making it useful for synthesizing more complex molecules.
Research has indicated that (2E)-3-(3-aminophenyl)acrylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of compounds with anticancer properties. The presence of the amino group enhances its ability to interact with biological targets, potentially influencing cellular pathways related to cancer and inflammation.
Several synthetic routes have been developed for producing (2E)-3-(3-aminophenyl)acrylic acid:
- Direct Synthesis from Ethyl 3-(3-aminophenyl)acrylate: This method involves hydrolysis of the ester to yield the corresponding acrylic acid. The reaction typically uses lithium hydroxide in a solvent mixture of methanol and tetrahydrofuran .
- Knovenagel Condensation: This reaction involves the condensation of malonic acid derivatives with 3-aminobenzaldehyde, leading to the formation of the acrylic acid structure .
These methods allow for varying yields and purity levels, depending on reaction conditions and purification techniques.
(2E)-3-(3-aminophenyl)acrylic acid has several applications:
- Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those aimed at treating inflammatory diseases and cancers.
- Biochemical Research: The compound is utilized in proteomics research for studying protein interactions and modifications due to its reactive functional groups.
- Material Science: Its unique structure allows it to be incorporated into polymeric materials, enhancing their properties for specific applications.
Interaction studies are crucial for understanding how (2E)-3-(3-aminophenyl)acrylic acid interacts with biological systems. Research indicates that this compound can bind to specific receptors involved in inflammatory responses, modulating their activity. Additionally, studies have shown that it may influence enzyme activity related to metabolic pathways, highlighting its potential as a therapeutic agent.
Several compounds share structural similarities with (2E)-3-(3-aminophenyl)acrylic acid. Below is a comparison highlighting their uniqueness:
The uniqueness of (2E)-3-(3-aminophenyl)acrylic acid lies in its specific amino substitution on the phenyl ring, which enhances its reactivity and potential biological interactions compared to other derivatives.








